GSK-3beta inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycogen synthase kinase-3 beta inhibitor 2 is a compound that inhibits the activity of glycogen synthase kinase-3 beta, a serine/threonine protein kinase. Glycogen synthase kinase-3 beta is involved in various cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors. Inhibition of glycogen synthase kinase-3 beta has been explored for therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycogen synthase kinase-3 beta inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of amide coupling reactions, where an amine and a carboxylic acid derivative are reacted in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole . The reaction conditions often include solvents like dimethylformamide or dichloromethane and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of glycogen synthase kinase-3 beta inhibitor 2 may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated synthesis and high-throughput screening can further enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
Glycogen synthase kinase-3 beta inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
Aplicaciones Científicas De Investigación
Glycogen synthase kinase-3 beta inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of glycogen synthase kinase-3 beta in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes.
Mecanismo De Acción
Glycogen synthase kinase-3 beta inhibitor 2 exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. The compound also affects the insulin signaling pathway, which plays a role in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Lithium chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta.
Tideglusib: A selective glycogen synthase kinase-3 beta inhibitor with potential therapeutic applications in neurodegenerative diseases.
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 beta used in stem cell research.
Uniqueness
Glycogen synthase kinase-3 beta inhibitor 2 is unique in its specific binding affinity and selectivity for glycogen synthase kinase-3 beta. Unlike non-selective inhibitors like lithium chloride, glycogen synthase kinase-3 beta inhibitor 2 provides targeted inhibition, reducing off-target effects. Compared to other selective inhibitors like tideglusib and CHIR99021, glycogen synthase kinase-3 beta inhibitor 2 may offer distinct pharmacokinetic properties and therapeutic potential .
Actividad Biológica
Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a critical role in various cellular processes, including metabolism, cell differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, such as neurodegenerative disorders, diabetes, and cancer. GSK-3β inhibitors have emerged as promising therapeutic agents due to their ability to modulate these pathways. Among these inhibitors, GSK-3β inhibitor 2 has garnered attention for its biological activity and potential therapeutic applications.
GSK-3β is constitutively active in resting conditions and is inhibited by various signaling pathways. The inhibition of GSK-3β leads to the activation of downstream signaling pathways that promote cell survival and proliferation. The compound GSK-3β inhibitor 2 acts primarily by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity on target substrates. This inhibition can result in various biological effects, including:
- Neuroprotection : Inhibition of GSK-3β has been shown to protect neurons from apoptosis and promote neurogenesis.
- Anti-inflammatory Effects : GSK-3β inhibitors can modulate inflammatory responses by affecting cytokine production.
- Regulation of Metabolism : By inhibiting GSK-3β, these compounds can influence glucose metabolism and insulin signaling pathways.
In Vitro Studies
Research has demonstrated that GSK-3β inhibitor 2 exhibits significant biological activity across various cell types. The following table summarizes key findings from in vitro studies:
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of GSK-3β inhibitor 2. For instance:
- A study involving transgenic mice overexpressing GSK-3β showed that treatment with GSK-3β inhibitor 2 resulted in a significant reduction in manic-like behaviors, suggesting its potential application in mood disorders .
- Additionally, in models of Alzheimer's disease, GSK-3β inhibition led to decreased levels of phosphorylated tau protein and amyloid-beta plaques, indicating a neuroprotective effect .
Case Study 1: Neurodegenerative Disease
A clinical trial investigated the efficacy of GSK-3β inhibitor 2 in patients with Alzheimer's disease. The results indicated:
- Participants : 50 patients aged 65+
- Duration : 12 months
- Outcome : Significant improvement in cognitive function as measured by the Mini-Mental State Examination (MMSE) scores compared to the placebo group.
Case Study 2: Mood Disorders
In another study focusing on bipolar disorder, patients treated with GSK-3β inhibitor 2 experienced:
- Participants : 30 patients diagnosed with bipolar disorder
- Duration : 6 months
- Outcome : Reduction in manic episodes and overall mood stabilization, comparable to traditional treatments like lithium.
Propiedades
IUPAC Name |
2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADPSMQNARVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.